Cas no 877399-74-1 (1-(1-Boc-piperidin-4-yl)pyrazole-4-boronic Acid Pinacol Ester)

L'1-(1-Boc-piperidin-4-il)pirazolo-4-boronic Acid Pinacol Ester è un composto organoborato utilizzato principalmente come intermedio nella sintesi di farmaci e composti chimici complessi. La sua struttura combina un gruppo pirazolo funzionalizzato con un estere borico protetto da pinacolo, garantendo stabilità e reattività controllata. La presenza del gruppo Boc (terz-butossicarbonile) protegge l'ammina secondaria della piperidina, facilitando reazioni selettive in condizioni blande. Questo reagente è particolarmente utile nelle reazioni di accoppiamento incrociato catalizzate da palladio, come le reazioni Suzuki-Miyaura, grazie alla sua elevata purezza e solubilità in solventi organici comuni. La sua versatilità lo rende adatto per applicazioni nella ricerca farmaceutica e nella chimica medicinale.
1-(1-Boc-piperidin-4-yl)pyrazole-4-boronic Acid Pinacol Ester structure
877399-74-1 structure
Product Name:1-(1-Boc-piperidin-4-yl)pyrazole-4-boronic Acid Pinacol Ester
Numero CAS:877399-74-1
MF:C19H32BN3O4
MW:377.29
MDL:MFCD11112131
CID:69228
PubChem ID:45480279
Update Time:2025-12-10

1-(1-Boc-piperidin-4-yl)pyrazole-4-boronic Acid Pinacol Ester Proprietà chimiche e fisiche

Nomi e identificatori

    • tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
    • 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]-1-piperidinecarboxylic acid 1,1-dimethylethyl ester
    • tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate
    • 1-(1-Boc-4-piperidyl)pyrazole-4-boronic acid pinacol ester
    • 1-(N-Boc-piperidine-4-ly)-boronic acid pinacol ester
    • 1-Piperidinecarboxylic acid, 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]-, 1,1-dimethylethyl ester
    • 5-Bromo-3-[1-(2,6-dichloro-3-fluoro-phenyl)-ethoxy]-pyridin-2-ylamine
    • TERT-BUTYL 4-[4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-PYRAZOL-1-YL]PIPERIDINE-1-CARBOXYLATE
    • 1-(4-N-Boc-piperidine)pyrazole-4-boronic acid pinacol ester
    • 1-Piperidinecarboxylic acid,4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-pyrazol-1-yl]-,1
    • 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl)piperidine-1-carb
    • 4-[4-(4,4,5,5--1,3,2--2-)-1H--1-]-1- ()
    • tert-butyl 4-(4-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)-1H
    • 1-(1-Boc-piperidin-4-yl)pyrazole-4-boronic Acid Pinacol Ester
    • 2-[1-(1-Boc-piperidin-4-yl)pyrazol-4-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylic Acid tert-Butyl Ester
    • 1-(1-Boc-piperidin-4-yl)-pyrazole-4-boronic acid pinacol ester
    • tert-butyl 4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate
    • 1-[1-(tert-Butoxycarbonyl)piperidin-4-yl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
    • 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl)piperidine-1-carboxylic acid tert-butyl ester
    • 4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-piperidin-1-carboxylic acid tert-butyl ester
    • 4-[4-(4,4,5,5-Tetramethyl[1,3,2]dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylic acid tert-butyl ester
    • TERT-BUTYL-4-[4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-PYRAZOL-1-YL]PIPERIDINE-1-CARBOXYLATE
    • 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]-1-piperidinecarboxylic acid 1,1-dimethylethyl ester;
    • tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
    • EN300-234034
    • 877399-74-1
    • GS-5869
    • FT-0699135
    • QSQWENQPOSRWLP-UHFFFAOYSA-N
    • A848261
    • PB31552
    • Z1741977328
    • AKOS015841290
    • 4-[4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)-1H-pyrazol-1-yl]-piperidine-1-carboxylic acid tert-butylester
    • SY028027
    • AC-25087
    • SCHEMBL320828
    • tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-pyrazol-1-yl]-piperidine-1-carboxylate
    • tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]-piperidine-1-carboxylate
    • 4-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-piperidin-1-carboxylic acid tert.butyl ester
    • 1-(N-BOC-PIPERIDIN-4-YL)-1H-PYRAZOLE-4-BORONIC ACID PINACOL ESTER
    • tert-Butyl4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate
    • 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-pyrazol-1-yl]piperidine-1-carboxylic acid tert-butyl ester
    • 4-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-piperidine-1-carboxylic acid tert.butyl ester
    • C19H32BN3O4
    • A854190
    • t-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-pyrazol-1-yl)piperidine-1-carboxylate
    • MFCD11112131
    • 4-[4-(4,4,5,5-TETRAMETHYL-[1,3,2]DIOXABOROLAN-2-YL)-PYRAZOL-1-YL]-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
    • tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidin-1-carboxylate
    • BCP01622
    • 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]-1-piperidinecarboxylic acid 1,1-dimethylethyl ester;;1-(1-Boc-4-piperidyl)pyrazole-4-boronic Acid Pinacol Ester
    • 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]-piperidine-1-carboxylic acid tert-butyl ester
    • 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-pyrazol-1-yl]-piperidine-1-carboxylic acid tert-butyl ester
    • B5002
    • 1265484-33-0
    • DTXSID901007779
    • CS-M0268
    • AM807999
    • (1-(1-(TERT-BUTOXYCARBONYL)PIPERIDIN-4-YL)-1H-PYRAZOL-4-YL)BORONIC ACID PINACOL ESTER
    • DB-002095
    • 6T7DZ73552
    • MDL: MFCD11112131
    • Inchi: 1S/C19H32BN3O4/c1-17(2,3)25-16(24)22-10-8-15(9-11-22)23-13-14(12-21-23)20-26-18(4,5)19(6,7)27-20/h12-13,15H,8-11H2,1-7H3
    • Chiave InChI: QSQWENQPOSRWLP-UHFFFAOYSA-N
    • Sorrisi: O1B(C2C=NN(C=2)C2CCN(C(=O)OC(C)(C)C)CC2)OC(C)(C)C1(C)C

Proprietà calcolate

  • Massa esatta: 377.24900
  • Massa monoisotopica: 377.249
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 7
  • Conta atomi pesanti: 27
  • Conta legami ruotabili: 5
  • Complessità: 540
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Conta Tautomer: niente
  • XLogP3: niente
  • Superficie polare topologica: 65.8A^2

Proprietà sperimentali

  • Colore/forma: No data available
  • Densità: 1.14
  • Punto di fusione: 114.0 to 118.0 deg-C
  • Punto di ebollizione: 492.8°C at 760 mmHg
  • Punto di infiammabilità: 251.8±25.9 °C
  • Indice di rifrazione: 1.539
  • PSA: 65.82000
  • LogP: 2.69220

1-(1-Boc-piperidin-4-yl)pyrazole-4-boronic Acid Pinacol Ester Informazioni sulla sicurezza

1-(1-Boc-piperidin-4-yl)pyrazole-4-boronic Acid Pinacol Ester Dati doganali

  • CODICE SA:2934999090
  • Dati doganali:

    Codice doganale cinese:

    2934999090

    Panoramica:

    293499990. Altri composti eterociclici. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per

    Riassunto:

    293499990. altri composti eterociclici. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

1-(1-Boc-piperidin-4-yl)pyrazole-4-boronic Acid Pinacol Ester Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T162011-5G
1-(1-Boc-piperidin-4-yl)pyrazole-4-boronic Acid Pinacol Ester
877399-74-1 ≥98.0%
5g
¥114.90 2023-08-31
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T162011-250mg
1-(1-Boc-piperidin-4-yl)pyrazole-4-boronic Acid Pinacol Ester
877399-74-1 ≥98.0%
250mg
¥29.90 2023-08-31
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T162011-1G
1-(1-Boc-piperidin-4-yl)pyrazole-4-boronic Acid Pinacol Ester
877399-74-1 ≥98.0%
1g
¥36.90 2023-08-31
Chemenu
CM108853-10g
tert-butyl 4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate
877399-74-1 95+%
10g
$86 2021-08-06
Chemenu
CM108853-25g
tert-butyl 4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate
877399-74-1 95+%
25g
$170 2021-08-06
ChemScence
CS-M0268-10g
tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
877399-74-1 99.17%
10g
$49.0 2022-04-26
ChemScence
CS-M0268-25g
tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
877399-74-1 99.17%
25g
$78.0 2022-04-26
ChemScence
CS-M0268-100g
tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
877399-74-1 99.17%
100g
$275.0 2022-04-26
TRC
B663855-500mg
1-(1-Boc-4-piperidyl)pyrazole-4-boronic Acid Pinacol Ester
877399-74-1
500mg
$ 64.00 2023-04-18
TRC
B663855-1g
1-(1-Boc-4-piperidyl)pyrazole-4-boronic Acid Pinacol Ester
877399-74-1
1g
$ 60.00 2022-06-07

1-(1-Boc-piperidin-4-yl)pyrazole-4-boronic Acid Pinacol Ester Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Tetrahydrofuran ;  12 h, 20 - 30 °C
1.2 Solvents: Tetrahydrofuran ;  6 h, 20 - 30 °C
Riferimento
A novel approach for the synthesis of Crizotinib through the key chiral alcohol intermediate by asymmetric hydrogenation using highly active Ir-Spiro-PAP catalyst
Qian, Jian-Qiang; et al, Tetrahedron Letters, 2014, 55(9), 1528-1531

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Potassium methoxide Solvents: Methyl ether ;  1 h, 30 °C
Riferimento
Boryl substitution of functionalized aryl-, heteroaryl- and alkenyl halides with silylborane and an alkoxy base: expanded scope and mechanistic studies
Yamamoto, Eiji; et al, Chemical Science, 2015, 6(5), 2943-2951

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: (SP-4-3)-rel-(Methanesulfonato-κO)[2′-[(R)-methylamino-κN][1,1′-biphenyl]-2-yl-κ… Solvents: Tetrahydrofuran ;  24 h, 80 °C
Riferimento
A Monophosphine Ligand Derived from Anthracene Photodimer: Synthetic Applications for Palladium-Catalyzed Coupling Reactions
Wang, Xin; et al, Organic Letters, 2019, 21(20), 8158-8163

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Tetrahydrofuran ;  255 min, -10 °C; -10 °C → 20 °C; 1 h, 20 °C
1.2 Solvents: Tetrahydrofuran ;  105 min, 20 - 30 °C; 9 h, 25 °C
Riferimento
Fit-for-Purpose Development of the Enabling Route to Crizotinib (PF-02341066)
de Koning, Pieter D.; et al, Organic Process Research & Development, 2011, 15(5), 1018-1026

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Tetrahydrofuran ;  -10 °C; 2 h, rt
1.2 -
Riferimento
Improved synthesis of crizotinib
Zhang, Guang-yan; et al, Zhongguo Yaowu Huaxue Zazhi, 2014, 24(6), 445-449

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Tetrahydrofuran ;  12 h, 20 - 30 °C
1.2 Solvents: Tetrahydrofuran ;  6 h, 20 - 30 °C
Riferimento
A novel approach for the synthesis of Crizotinib through the key chiral alcohol intermediate by asymmetric hydrogenation using highly active Ir-Spiro-PAP catalyst
Qian, Jian-Qiang; et al, Tetrahedron Letters, 2014, 55(9), 1528-1531

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  reflux
Riferimento
Discovery of Potent and Orally Effective Dual Janus Kinase 2/FLT3 Inhibitors for the Treatment of Acute Myelogenous Leukemia and Myeloproliferative Neoplasms
Yang, Tao; et al, Journal of Medicinal Chemistry, 2019, 62(22), 10305-10320

1-(1-Boc-piperidin-4-yl)pyrazole-4-boronic Acid Pinacol Ester Raw materials

1-(1-Boc-piperidin-4-yl)pyrazole-4-boronic Acid Pinacol Ester Preparation Products

1-(1-Boc-piperidin-4-yl)pyrazole-4-boronic Acid Pinacol Ester Fornitori

Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:877399-74-1)tert-Butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate
Numero d'ordine:sfd22807
Stato delle scorte:in Stock
Quantità:200kg
Purezza:99.9%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 19 July 2024 14:39
Prezzo ($):discuss personally
Email:sales2@senfeida.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:877399-74-1)tert-Butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate
Numero d'ordine:LE7261;LE1916;LE26529770
Stato delle scorte:in Stock
Quantità:25KG,200KG,1000KG
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 20 June 2025 11:57
Prezzo ($):discuss personally
Email:18501500038@163.com
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:877399-74-1)tert-butyl 4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate
Numero d'ordine:A848261
Stato delle scorte:in Stock
Quantità:100g/500g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 07:19
Prezzo ($):150.0/751.0
Email:sales@amadischem.com

1-(1-Boc-piperidin-4-yl)pyrazole-4-boronic Acid Pinacol Ester Spettrogramma

1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR
Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
(CAS:877399-74-1)tert-Butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate
sfd22807
Purezza:99.9%
Quantità:200kg
Prezzo ($):Inchiesta
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:877399-74-1)tert-Butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate
LE7261;LE1916;LE26529770
Purezza:99%/99%/99%
Quantità:25KG,200KG,1000KG/25KG,200KG,1000KG/25KG,200KG,1000KG
Prezzo ($):Inchiesta/Inchiesta/Inchiesta
Email